Clavam-2-carboxylate Potassium

Analytical Chemistry Pharmaceutical Impurity Profiling LC-MS/MS

Clavam-2-carboxylate Potassium (CAS 2196185-67-6) is a potassium salt of a bicyclic β-lactam compound belonging to the 5S clavam subclass. Unlike its 5R diastereomer clavulanic acid, clavam-2-carboxylate lacks β-lactamase inhibitory activity but retains antimicrobial properties against certain fungi and bacteria.

Molecular Formula C6H6KNO4
Molecular Weight 195.21 g/mol
Cat. No. B12081343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavam-2-carboxylate Potassium
Molecular FormulaC6H6KNO4
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1C2N(C1=O)CC(O2)C(=O)[O-].[K+]
InChIInChI=1S/C6H7NO4.K/c8-4-1-5-7(4)2-3(11-5)6(9)10;/h3,5H,1-2H2,(H,9,10);/q;+1/p-1/t3-,5+;/m1./s1
InChIKeyZEGVYXSLQYYZIN-ZJQZTCRYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clavam-2-carboxylate Potassium: A Critical 5S Clavam Reference Standard for Analytical and Biosynthetic Research


Clavam-2-carboxylate Potassium (CAS 2196185-67-6) is a potassium salt of a bicyclic β-lactam compound belonging to the 5S clavam subclass. Unlike its 5R diastereomer clavulanic acid, clavam-2-carboxylate lacks β-lactamase inhibitory activity but retains antimicrobial properties against certain fungi and bacteria [1]. It is biosynthesized by Streptomyces clavuligerus as a secondary metabolite alongside clavulanic acid and other clavams, with its production governed by a dedicated gene cluster (cvm1, cvm4, cvm5) that is distinct from the clavulanic acid pathway [2]. The compound is commercially available as a highly purified reference standard (USP Catalog No. 1134404) intended for analytical method development, validation, and quality control applications in the pharmaceutical industry .

Why Clavam-2-carboxylate Potassium Cannot Be Substituted by Generic β-Lactam Standards in Analytical Workflows


Generic substitution is not feasible due to the unique stereochemistry and biosynthetic origin of clavam-2-carboxylate. Clavam-2-carboxylate possesses a (3R,5S) configuration that is antipodal to the (3R,5R) configuration of clavulanic acid [1]. This stereochemical divergence results in fundamentally different biological activities: clavam-2-carboxylate exhibits antimicrobial effects but zero β-lactamase inhibition, while clavulanic acid is a potent β-lactamase inhibitor with negligible intrinsic antibacterial activity [1]. Furthermore, the compound is an obligate impurity in clavulanate potassium production, and its quantitation is mandated by pharmacopoeial monographs at a threshold of ≤0.01% [2]. Using a non-specific standard or a surrogate clavam would compromise analytical accuracy, regulatory compliance, and the ability to validate impurity profiling methods for ANDA submissions.

Quantitative Differentiation of Clavam-2-carboxylate Potassium vs. Clavulanic Acid and Clavam Analogs: A Head-to-Head Evidence Compendium


LC-MS/MS Detection Sensitivity: An Order of Magnitude Improvement Over USP Requirements

Clavam-2-carboxylate potassium can be detected at a concentration of 0.001% (w/w) in clavulanate potassium using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) of the transition m/z 156 → m/z 114 [1]. This represents a 10-fold increase in sensitivity compared to the United States Pharmacopeia (USP) specification limit of 0.01% for this impurity [1]. The method's high specificity eliminates interference from clavulanic acid and other related substances, ensuring accurate quantitation even at trace levels.

Analytical Chemistry Pharmaceutical Impurity Profiling LC-MS/MS

Genetic Dissection of Biosynthesis: cvm Gene Deletion Abolishes Clavam-2-carboxylate Production While Preserving Clavulanic Acid

In Streptomyces clavuligerus, targeted disruption of the cvm1 gene or deletion of the cvm4-cvm5 region completely eliminates the production of clavam-2-carboxylate, 2-hydroxymethyl-clavam, and 2-alanylclavam, while clavulanic acid and cephamycin C biosynthesis remains unaffected [1]. Conversely, a double mutant lacking both cas1 and cas2 (clavaminate synthase genes) loses the ability to produce both clavulanic acid and the antipodal clavams [1]. This genetic evidence demonstrates that clavam-2-carboxylate biosynthesis is governed by a dedicated gene cluster distinct from the clavulanic acid pathway.

Microbial Genetics Biosynthetic Engineering Secondary Metabolism

Stereochemistry-Driven Functional Divergence: 5S Clavams Exhibit Antimicrobial Activity but Zero β-Lactamase Inhibition

Clavam-2-carboxylate and other 5S clavams possess antibacterial and antifungal activities but completely lack the β-lactamase inhibitory activity that defines clavulanic acid (a 5R clavam) [1]. This functional dichotomy is a direct consequence of the antipodal stereochemistry at the bridgehead carbon, which alters the orientation of the β-lactam ring and prevents irreversible acylation of β-lactamase active sites [1]. Consequently, clavam-2-carboxylate cannot substitute for clavulanic acid in combination therapies, nor can clavulanic acid serve as a surrogate for studying the intrinsic antimicrobial properties of 5S clavams.

Medicinal Chemistry β-Lactam Pharmacology Enzyme Inhibition

Pharmacopoeial Impurity Threshold: Clavam-2-carboxylate Limited to ≤0.01% in Clavulanate Potassium

The British Pharmacopoeia (BP 2025) monograph for Potassium Clavulanate mandates that clavam-2-carboxylate must be eliminated or present at a level not exceeding 0.01 per cent [1]. This regulatory threshold defines the maximum allowable concentration of this impurity in the active pharmaceutical ingredient (API). The United States Pharmacopeia (USP) has established a corresponding reference standard (USP Clavam-2-carboxylate Potassium RS) to facilitate compliance testing .

Pharmaceutical Quality Control Regulatory Compliance Impurity Profiling

High-Impact Application Scenarios for Clavam-2-carboxylate Potassium Based on Quantified Evidence


Analytical Method Validation for Impurity Profiling in Clavulanate Potassium API

Pharmaceutical QC laboratories and contract research organizations (CROs) utilize clavam-2-carboxylate potassium as a certified reference standard to develop and validate HPLC or LC-MS/MS methods for quantifying this specific impurity in clavulanate potassium drug substance. The demonstrated detection limit of 0.001% (w/w) [1] enables robust compliance with the BP/USP specification of ≤0.01% [2], ensuring ANDA submissions meet regulatory requirements.

Biosynthetic Pathway Engineering and Fermentation Optimization in Streptomyces clavuligerus

Researchers engaged in metabolic engineering of S. clavuligerus for enhanced clavulanic acid production require clavam-2-carboxylate potassium to accurately quantify byproduct formation. The genetic evidence showing that cvm gene disruption abolishes 5S clavam production without affecting clavulanic acid [3] positions this compound as a key biomarker for monitoring pathway flux and validating strain improvements.

Structure-Activity Relationship (SAR) Studies of Clavam Antibiotics

Medicinal chemists investigating the molecular determinants of β-lactamase inhibition versus antimicrobial activity employ clavam-2-carboxylate potassium as a stereochemically defined 5S comparator. Its complete lack of β-lactamase inhibition [3] makes it an ideal negative control in enzymatic assays, helping to delineate the structural features required for irreversible enzyme acylation.

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